molecular formula C13H12IN B1246856 Benzenemethanamine, N-(2-iodophenyl)- CAS No. 76464-99-8

Benzenemethanamine, N-(2-iodophenyl)-

Cat. No. B1246856
CAS RN: 76464-99-8
M. Wt: 309.14 g/mol
InChI Key: OJTCPNVRJOFUKT-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(2-iodophenyl)-, also known as Benzenemethanamine, N-(2-iodophenyl)-, is a useful research compound. Its molecular formula is C13H12IN and its molecular weight is 309.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-(2-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-(2-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76464-99-8

Product Name

Benzenemethanamine, N-(2-iodophenyl)-

Molecular Formula

C13H12IN

Molecular Weight

309.14 g/mol

IUPAC Name

N-benzyl-2-iodoaniline

InChI

InChI=1S/C13H12IN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

OJTCPNVRJOFUKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2I

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2I

synonyms

N-benzyl-2-iodoaniline

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-benzyl-2-iodoaniline was prepared using a system (FRX 200, Syrris Limited) including a microflow reactor. For this purpose, 329 mg (1.5 mmol) of 2-iodoaniline and 15 ml of dimethylformamide were added to the first storage unit of the system including the microflow reactor to dissolve the 2-iodoaniline, and then 112 mg (0.75 mmol) of cesium hydroxide was added thereto. Meanwhile, 156 μl (1.8 mmol) of allyl bromide and 15 ml of dimethylformamide were added to the second storage unit of the system, and then 112 mg (0.75 mmol) of cesium hydroxide was added thereto. The reactants included in the first and second storage units were transferred through the first and second flow channels to the mixing unit, and then transferred to the microflow reactor including microchannels through the third flow channel. The first and second flow channels could transfer 5 ml (2.5 ml for each flow channel) of the reactants to the microflow reactor. The microflow reactor was set at a capacity of 1 ml, a temperature of 236° C. and a pressure of 7 bar. The reactants in the first and second reactants were set such that they were passed through the first to third flow channels at a flow rate of 0.4 ml/min and introduced into the microflow reactor. Also, the residence time of the reactants in the microflow reactor was set to 2.5 minutes.
[Compound]
Name
FRX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
112 mg
Type
reactant
Reaction Step Four
Quantity
156 μL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
112 mg
Type
reactant
Reaction Step Six

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